

# Spectroscopic Comparison of (Tetrahydro-2H-pyran-4-yl)hydrazine Regioisomers: A Predictive Guide

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## Compound of Interest

Compound Name: (Tetrahydro-2H-pyran-4-yl)hydrazine

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## Introduction

**(Tetrahydro-2H-pyran-4-yl)hydrazine** and its regioisomers are valuable building blocks in medicinal chemistry and drug discovery. The tetrahydropyran (THP) moiety is a privileged scaffold, often used as a bioisostere for a cyclohexane ring to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility. The hydrazine group is a versatile functional handle for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.

A thorough understanding of the spectroscopic properties of these regioisomers is crucial for their unambiguous identification and characterization in a research and development setting. This guide provides a comparative overview of the expected spectroscopic characteristics of the 2-yl, 3-yl, and 4-yl regioisomers of (tetrahydro-2H-pyran-yl)hydrazine. Due to the limited availability of direct experimental data for all regioisomers in the public domain, this comparison is based on available experimental data for the 4-yl isomer and theoretical predictions for the 2-yl and 3-yl isomers, grounded in fundamental principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry.

## Comparative Spectroscopic Data

The following tables summarize the predicted and available experimental spectroscopic data for the three regioisomers of (tetrahydro-2H-pyran-yl)hydrazine. The predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted and Experimental  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 400 MHz)

Position	(Tetrahydro-2H-pyran-2-yl)hydrazine (Predicted)	(Tetrahydro-2H-pyran-3-yl)hydrazine (Predicted)	(Tetrahydro-2H-pyran-4-yl)hydrazine (Experimental/Predicted)
-NHNH <sub>2</sub>	~3.5-4.5 (br s, 3H)	~3.5-4.5 (br s, 3H)	~3.5-4.5 (br s, 3H)
H-2	~4.0-4.2 (m, 1H)	~3.8-4.0 (m, 1H, axial); ~3.3-3.5 (m, 1H, equatorial)	~3.9-4.1 (m, 2H, axial); ~3.3-3.5 (m, 2H, equatorial)
H-3	~1.5-1.9 (m, 2H)	~3.0-3.2 (m, 1H)	~1.7-1.9 (m, 2H, axial); ~1.4-1.6 (m, 2H, equatorial)
H-4	~1.4-1.8 (m, 2H)	~1.6-2.0 (m, 2H)	~2.8-3.0 (m, 1H)
H-5	~1.4-1.8 (m, 2H)	~1.4-1.8 (m, 2H)	~1.7-1.9 (m, 2H, axial); ~1.4-1.6 (m, 2H, equatorial)
H-6	~3.9-4.1 (m, 1H, axial); ~3.4-3.6 (m, 1H, equatorial)	~3.9-4.1 (m, 1H, axial); ~3.4-3.6 (m, 1H, equatorial)	~3.9-4.1 (m, 2H, axial); ~3.3-3.5 (m, 2H, equatorial)

Note: Chemical shifts ( $\delta$ ) are in ppm. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad). Predicted values are based on the influence of the electronegative oxygen and nitrogen atoms and spin-spin coupling patterns in a chair conformation.

Table 2: Predicted and Experimental  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 100 MHz)

Carbon	(Tetrahydro-2H-pyran-2-yl)hydrazine (Predicted)	(Tetrahydro-2H-pyran-3-yl)hydrazine (Predicted)	(Tetrahydro-2H-pyran-4-yl)hydrazine (Experimental/Predicted)
C-2	~85-90	~68-72	~66-70
C-3	~30-35	~55-60	~32-36
C-4	~22-26	~25-29	~50-55
C-5	~24-28	~25-29	~32-36
C-6	~67-71	~67-71	~66-70

Note: Chemical shifts ( $\delta$ ) are in ppm. The predictions are based on the expected shielding and deshielding effects of the substituents on the tetrahydropyran ring.

Table 3: Predicted FT-IR Spectroscopic Data

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Comments
N-H stretch	3300-3400 (m, br)	Two bands expected for the -NH <sub>2</sub> group.
C-H stretch	2850-2960 (s)	Aliphatic C-H stretching.
N-H bend	1590-1650 (m)	Scissoring vibration of the -NH <sub>2</sub> group.
C-O-C stretch	1080-1150 (s)	Characteristic ether stretch.

Note: Wavenumbers are in  $\text{cm}^{-1}$ . Intensities are denoted as s (strong), m (medium), and br (broad). The IR spectra of the three regioisomers are expected to be very similar, with minor shifts in the fingerprint region.

Table 4: Predicted Major Mass Spectrometry Fragmentation Ions (Electron Ionization)

Regioisomer	Predicted m/z of Major Fragments	Predicted Fragmentation Pathway
(Tetrahydro-2H-pyran-2-yl)hydrazine	116 (M <sup>+</sup> ), 85, 57, 43	Loss of -NHNH <sub>2</sub> , α-cleavage of the ring.
(Tetrahydro-2H-pyran-3-yl)hydrazine	116 (M <sup>+</sup> ), 99, 71, 58	Loss of -NH <sub>2</sub> and subsequent ring fragmentation.
(Tetrahydro-2H-pyran-4-yl)hydrazine	116 (M <sup>+</sup> ), 85, 71, 57	Retro-Diels-Alder type fragmentation and loss of the hydrazine side chain.

Note: m/z values represent mass-to-charge ratios. M<sup>+</sup> denotes the molecular ion.

Fragmentation patterns of cyclic ethers are complex and these predictions are based on the most likely cleavage pathways.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of (tetrahydro-2H-pyran-yl)hydrazine regioisomers.

### General Synthesis of (Tetrahydro-2H-pyran-yl)hydrazines

A common route to these compounds involves the substitution of a suitable leaving group on the tetrahydropyran ring with hydrazine.

- From the corresponding alcohol (Mitsunobu-type reaction): The corresponding tetrahydropyranol (2-OH, 3-OH, or 4-OH) can be reacted with a phthalimide followed by hydrazinolysis (Gabriel synthesis) or directly with a protected hydrazine derivative under Mitsunobu conditions.[\[3\]](#)[\[4\]](#)
- From the corresponding halide: The corresponding bromo- or chloro-tetrahydropyran can be reacted with an excess of hydrazine hydrate in a suitable solvent like ethanol or isopropanol, often at elevated temperatures.[\[5\]](#) The product is then isolated and purified by distillation or chromatography.

## NMR Sample Preparation

- Weigh approximately 5-10 mg of the analyte for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.[6][7]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry vial.[8]
- Transfer the solution to a 5 mm NMR tube using a pipette.[9]
- Ensure the liquid height in the tube is at least 4.5 cm.[7]
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

## ATR-FTIR Spectroscopy

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.[10]
- Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal.[11]
- If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure good contact with the crystal.
- Acquire the sample spectrum.
- Clean the crystal thoroughly after the measurement.[12]

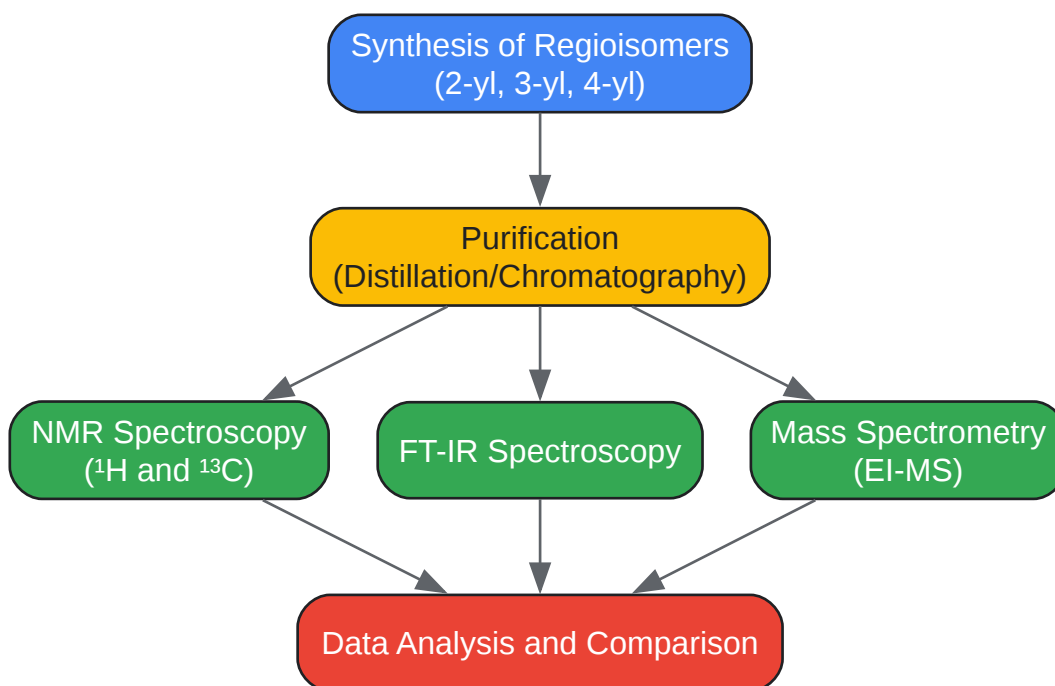
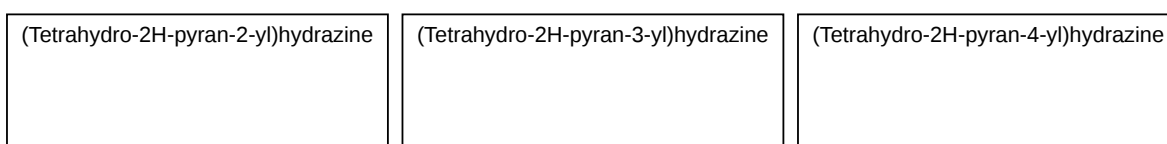
## Electron Ionization Mass Spectrometry (EI-MS)

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- The sample is vaporized in the ion source under high vacuum.

- The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14]
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
- The detector records the abundance of each ion, generating the mass spectrum.

## Visualizations

The following diagrams illustrate the structures of the regioisomers and a general workflow for their comparative analysis.



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